![molecular formula C20H16N2OS B2512506 3-(2-メチルベンジル)-7-フェニルチエノ[3,2-d]ピリミジン-4(3H)-オン CAS No. 1105236-23-4](/img/structure/B2512506.png)
3-(2-メチルベンジル)-7-フェニルチエノ[3,2-d]ピリミジン-4(3H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with a benzyl and a phenyl group, contributing to its unique chemical properties.
科学的研究の応用
3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
Target of Action
The primary target of the compound 3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound 3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one interacts with its target, Cyt-bd, by inhibiting its function . This interaction results in a disruption of the energy metabolism of the Mycobacterium tuberculosis, thereby exerting its antimycobacterial activity .
Biochemical Pathways
The inhibition of Cyt-bd by 3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one affects the energy metabolism pathway of Mycobacterium tuberculosis
Pharmacokinetics
The compound’s potent antimycobacterial activity suggests that it may have favorable pharmacokinetic properties that allow it to reach its target in mycobacterium tuberculosis and exert its inhibitory effect .
Result of Action
The molecular and cellular effects of the action of 3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one include significant antimycobacterial activity against Mycobacterium tuberculosis . This is likely due to the compound’s inhibitory effect on Cyt-bd, which disrupts the energy metabolism of the bacteria .
生化学分析
Biochemical Properties
3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome bd oxidase, an enzyme involved in the electron transport chain of Mycobacterium tuberculosis . This interaction inhibits the enzyme’s activity, leading to a disruption in the bacterium’s energy metabolism. Additionally, 3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one has been shown to interact with cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation . The compound inhibits CDK2 activity, which can lead to cell cycle arrest and apoptosis in cancer cells.
Cellular Effects
The effects of 3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest by inhibiting CDK2, leading to apoptosis . This effect is particularly pronounced in breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. Additionally, 3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one affects cell signaling pathways, such as the NF-kB pathway, which is involved in inflammation and immune responses . By inhibiting this pathway, the compound reduces the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory properties.
Molecular Mechanism
At the molecular level, 3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one exerts its effects through several mechanisms. The compound binds to the active site of cytochrome bd oxidase, inhibiting its activity and disrupting the electron transport chain in Mycobacterium tuberculosis . This inhibition leads to a decrease in ATP production, ultimately causing bacterial cell death. In cancer cells, 3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one binds to the ATP-binding site of CDK2, preventing its activation and leading to cell cycle arrest . The compound also inhibits the NF-kB pathway by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-kB . This inhibition reduces the transcription of pro-inflammatory genes, contributing to the compound’s anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on cytochrome bd oxidase and CDK2, leading to sustained antibacterial and anticancer activities . Prolonged exposure to the compound can result in adaptive responses in some cell types, leading to reduced sensitivity over time .
Dosage Effects in Animal Models
The effects of 3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At low doses, the compound exhibits significant antibacterial and anticancer activities without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The compound’s therapeutic window is relatively narrow, necessitating careful dosage optimization to maximize efficacy while minimizing toxicity .
Metabolic Pathways
3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics, including its absorption, distribution, and elimination .
Transport and Distribution
Within cells and tissues, 3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells . Once inside the cells, the compound can localize to specific subcellular compartments, such as the mitochondria and nucleus, where it exerts its effects . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of 3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in its activity and function. The compound is primarily localized in the mitochondria, where it inhibits cytochrome bd oxidase and disrupts the electron transport chain . Additionally, the compound can accumulate in the nucleus, where it interacts with CDK2 and other nuclear proteins to induce cell cycle arrest and apoptosis . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the reaction of thiophene derivatives with isocyanates to form the thienopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
類似化合物との比較
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amine: Another thienopyrimidine derivative with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and inhibition of cyclin-dependent kinases.
Triazole-pyrimidine hybrids: Exhibiting neuroprotective and anti-inflammatory properties.
Uniqueness
3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cytochrome bd oxidase and potential therapeutic applications make it a valuable compound for further research and development.
特性
IUPAC Name |
3-[(2-methylphenyl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-14-7-5-6-10-16(14)11-22-13-21-18-17(12-24-19(18)20(22)23)15-8-3-2-4-9-15/h2-10,12-13H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVILXPJBKAUQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

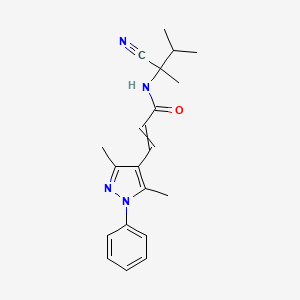
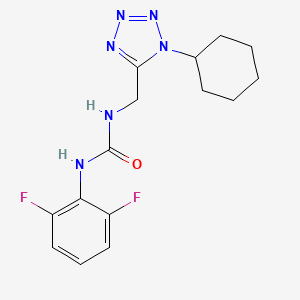
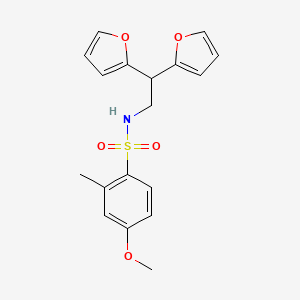
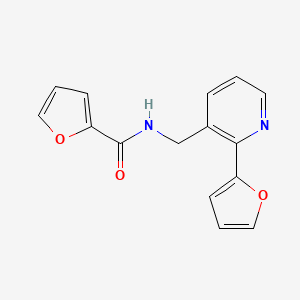
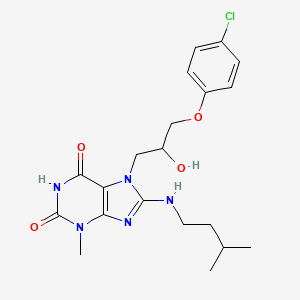
![4-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B2512431.png)
![4-(4-(4-chlorobenzyl)piperazin-1-yl)-6-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2512432.png)


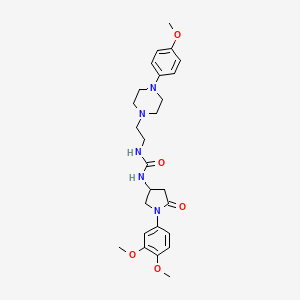

![5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B2512441.png)
![5-{[(2,4-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2512443.png)
